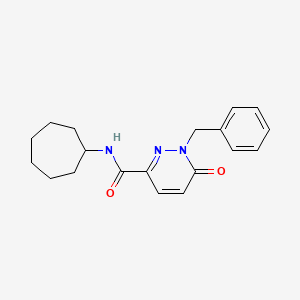![molecular formula C17H17NO4S B14151938 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene CAS No. 88958-90-1](/img/structure/B14151938.png)
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a 3-methylbut-2-en-1-yl chain, which is further connected to a 4-nitrobenzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and 3-methylbut-2-en-1-ol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Benzenesulfonyl chloride is reacted with 3-methylbut-2-en-1-ol under reflux conditions to form the intermediate product. This intermediate is then further reacted with 4-nitrobenzene under similar conditions to yield the final product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants such as iodosobenzene or 1-hydroxy-1,2-benziodoxol-3-(1H)-one to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with amines to form sulfonamide derivatives. This reaction is typically carried out in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular functions. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as benzenesulfonamide, benzenesulfonic acid, and other benzenesulfonyl derivatives share structural similarities.
Uniqueness: The presence of the 3-methylbut-2-en-1-yl chain and the 4-nitrobenzene ring distinguishes this compound from other benzenesulfonyl derivatives. This unique structure contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88958-90-1 |
|---|---|
Molekularformel |
C17H17NO4S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-[1-(benzenesulfonyl)-3-methylbut-2-enyl]-4-nitrobenzene |
InChI |
InChI=1S/C17H17NO4S/c1-13(2)12-17(14-8-10-15(11-9-14)18(19)20)23(21,22)16-6-4-3-5-7-16/h3-12,17H,1-2H3 |
InChI-Schlüssel |
OGGBQVKUESTDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


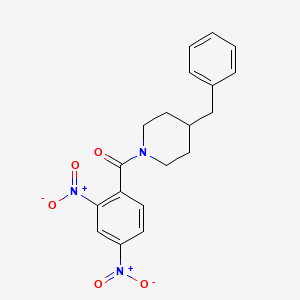
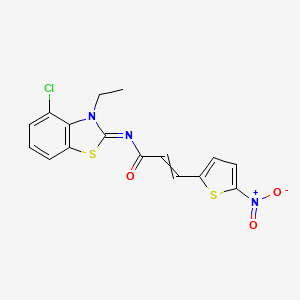
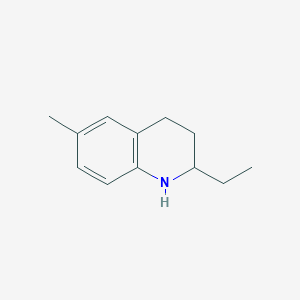
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14151875.png)
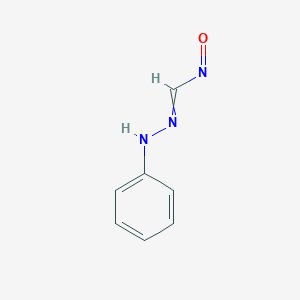
![1-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol](/img/structure/B14151884.png)
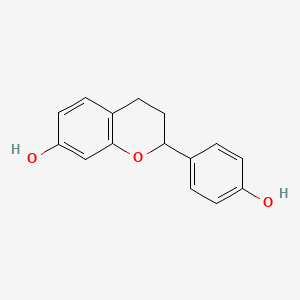
![4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B14151890.png)

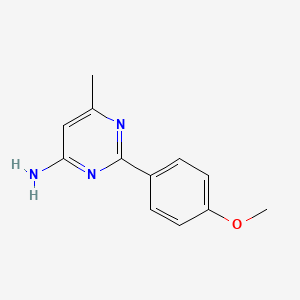
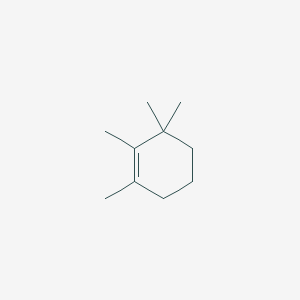
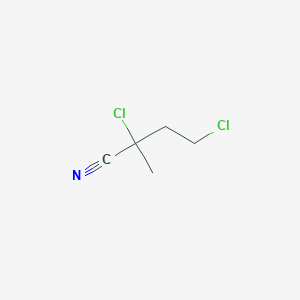
![5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14151912.png)
